molecular formula C₃₅H₅₅D₆N₃O₈ B1156535 N-Boc-Aliskiren-d6

N-Boc-Aliskiren-d6

Cat. No.: B1156535
M. Wt: 657.91
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-Aliskiren-d6 is a deuterium-labeled derivative of Aliskiren, a renin inhibitor used in hypertension management. This compound incorporates six deuterium atoms (d6) and a tert-butoxycarbonyl (Boc) protecting group on the amine moiety. The molecular formula is C₆₂H₉₄D₁₂N₆O₁₄, with a molecular weight of 1171.63 g/mol (CAS: 1438401-07-0) . Its structure retains the core pharmacophore of Aliskiren but modifies functional groups to enhance stability and facilitate synthetic or analytical workflows. Deuterated analogs like this compound are critical in pharmacokinetic studies, serving as internal standards for mass spectrometry due to their near-identical physicochemical properties to non-deuterated counterparts .

Properties

Molecular Formula

C₃₅H₅₅D₆N₃O₈

Molecular Weight

657.91

Synonyms

tert-Butyl ((3S,5S,6S,8S)-8-((3-Amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate-d6;  N-[(1S,2S,4S)-4-[[(3-Amino-2,2-dimethyl-3-oxopropyl)amino]carbonyl]-2-hydroxy-1-[(2S)-2-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, analytical, and functional differences between N-Boc-Aliskiren-d6 and two related compounds: 4-O-Demethyl Aliskiren-d6 and Aliskiren-d6 Hemifumarate .

Parameter This compound 4-O-Demethyl Aliskiren-d6 Aliskiren-d6 Hemifumarate
Molecular Formula C₆₂H₉₄D₁₂N₆O₁₄ C₂₉H₄₅D₆N₃O₆ C₃₀H₄₉D₆N₃O₈ (as hemifumarate salt)
Molecular Weight 1171.63 g/mol 543.77 g/mol 551.77 g/mol (free base)
Structural Features Boc-protected amine; six deuteriums Demethylated at 4-O position; six deuteriums Hemifumarate salt; six deuteriums
Primary Applications Synthetic intermediate; LC-MS internal standard Metabolite profiling; enzyme interaction studies Active pharmaceutical ingredient (API) form; bioavailability studies
Characterization Methods NMR (¹H, ¹³C), HRMS, elemental analysis NMR, IR, polarimetry X-ray crystallography, HPLC purity assays
Solubility Low (lipophilic Boc group) Moderate (polar demethylated group) High (ionic fumarate salt)
Stability High (Boc group prevents amine oxidation) Moderate (reactive hydroxyl group) Moderate (salt form hygroscopic)

Key Findings:

Functional Group Modifications: The Boc group in this compound enhances stability during synthesis but reduces solubility compared to the hemifumarate salt form, which is more water-soluble due to ionic interactions .

Analytical Utility :

  • This compound and Aliskiren-d6 Hemifumarate are both used in quantitative LC-MS workflows, but the Boc variant is preferred for synthetic intermediates, while the hemifumarate is standard for API quantification .
  • 4-O-Demethyl Aliskiren-d6 is primarily used in metabolite identification studies due to its structural similarity to Phase I metabolites .

Deuterium Placement :

  • All three compounds incorporate six deuterium atoms, but their positions differ. In this compound, deuteriums are likely on the isopropyl and methyl groups, whereas in the hemifumarate derivative, they are distributed across the alkyl chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.